(1-Benzylazetidine-3,3-diyl)dimethanol
Overview
Description
“(1-Benzylazetidine-3,3-diyl)dimethanol” is a chemical compound with the molecular formula C12H17NO2 . It is a heterocyclic compound that falls under the category of Azetidines .
Molecular Structure Analysis
The molecular weight of “this compound” is 207.27 . Unfortunately, the specific details about its molecular structure, such as the linear structure formula and InChI Key, are not provided in the search results .Physical and Chemical Properties Analysis
The boiling point and other physical and chemical properties of “this compound” are not provided in the search results . For a comprehensive analysis of its properties, it would be necessary to refer to detailed material safety data sheets or conduct specific laboratory tests.Scientific Research Applications
Catalytic Activities and Organic Synthesis
(1-Benzylazetidine-3,3-diyl)dimethanol derivatives show potential in catalysis and organic synthesis. Bikas et al. (2018) synthesized a 1,3-oxazolidine-based ligand, which formed mononuclear Cu(II) complexes and showed catalytic activity in the oxidation of benzyl alcohol, indicating its potential in catalytic oxidation reactions (Bikas, Ajormal, Emami, Noshiranzadeh, & Kozakiewicz, 2018).
Molecular Docking and Enzyme Inhibition
Research by Yagiz et al. (2021) involved synthesizing various dimethyl N-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate and (N-benzyl-1H-1,2,3-triazole-4,5-diyl)dimethanol derivatives, which showed significant inhibition activities on xanthine oxidase (XO) activity. The study also utilized molecular docking to evaluate compound modes of inhibition, indicating the potential of these derivatives in developing novel and powerful inhibitors against XO (Yagiz, Noma, Altundas, Al-Khafaji, Taşkın-Tok, & Ateş, 2021).
Pharmaceutical Applications
Aoyama et al. (2001) designed and evaluated 3-Benzylazetidine-2-one derivatives as chymase inhibitors, indicating the potential pharmaceutical applications of related compounds in treating diseases influenced by chymase activity (Aoyama, Uenaka, Kii, Tanaka, Konoike, Hayasaki‐Kajiwara, Naya, & Nakajima, 2001).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[1-benzyl-3-(hydroxymethyl)azetidin-3-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-9-12(10-15)7-13(8-12)6-11-4-2-1-3-5-11/h1-5,14-15H,6-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFFCJVJVZRCBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2)(CO)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80948976 | |
Record name | (1-Benzylazetidine-3,3-diyl)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80948976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26096-30-0 | |
Record name | (1-Benzylazetidine-3,3-diyl)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80948976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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